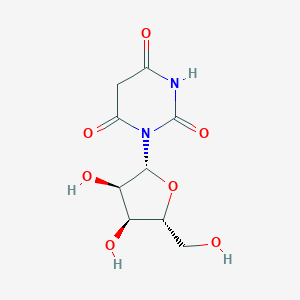
Uridine, 5,6-dihydro-6-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5,6-dihydro-6-oxo- is a modified nucleoside derived from uridine. It is characterized by the reduction of the 5,6-double bond of uridine, resulting in a unique structure with a C5-C6 single bond. This compound is commonly found in transfer RNA (tRNA) from bacteria, eukaryotes, and some archaea, where it plays a role in enhancing the conformational flexibility of tRNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Uridine, 5,6-dihydro-6-oxo- is synthesized post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. This reaction is catalyzed by dihydrouridine synthases (DUS), a conserved family of enzymes . The reduction process typically involves the use of NADPH as a cofactor .
Industrial Production Methods
While specific industrial production methods for uridine, 5,6-dihydro-6-oxo- are not well-documented, the enzymatic reduction process using DUS can be scaled up for industrial applications. The use of recombinant DNA technology to produce large quantities of DUS enzymes could facilitate the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 5,6-dihydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Further reduction can lead to the formation of other modified nucleosides.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the nucleoside structure .
Major Products Formed
Major products formed from these reactions include various uridine derivatives, such as 5-methyldihydrouridine and other modified nucleosides .
Aplicaciones Científicas De Investigación
Uridine, 5,6-dihydro-6-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other modified nucleosides.
Medicine: Uridine derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the production of nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of uridine, 5,6-dihydro-6-oxo- involves its incorporation into tRNA, where it enhances the conformational flexibility of the tRNA molecule. This flexibility is crucial for the proper functioning of tRNA during protein synthesis . The compound interacts with various molecular targets, including ribosomal RNA and other components of the translation machinery .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydrouridine: Another modified nucleoside with a similar structure but lacking the oxo group.
5-Methyldihydrouridine: A derivative of 5,6-dihydrouridine with a methyl group at the 5-position.
Uniqueness
Uridine, 5,6-dihydro-6-oxo- is unique due to its specific reduction of the 5,6-double bond and the presence of the oxo group, which distinguishes it from other similar compounds. This unique structure contributes to its specific biochemical roles and applications .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,6-8,12,15-16H,1-2H2,(H,10,13,17)/t3-,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMJGCPXNATJL-YXZULKJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333586 |
Source


|
| Record name | Uridine, 5,6-dihydro-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19556-63-9 |
Source


|
| Record name | Uridine, 5,6-dihydro-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














